2-(4,4-dimethylcyclohexyl)propanal
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Overview
Description
2-(4,4-dimethylcyclohexyl)propanal is an organic compound with the molecular formula C11H20O. It is a type of aldehyde, characterized by the presence of a formyl group attached to a cyclohexane ring substituted with two methyl groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4,4-dimethylcyclohexyl)propanal can be synthesized through several methods. One common approach involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the hydroformylation of alkenes, where an alkene is reacted with carbon monoxide and hydrogen in the presence of a catalyst to form the aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-dimethylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products
Oxidation: 2-(4,4-dimethylcyclohexyl)propanoic acid.
Reduction: 2-(4,4-dimethylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,4-dimethylcyclohexyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(4,4-dimethylcyclohexyl)propanal involves its reactivity as an aldehyde. The formyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneacetaldehyde: Similar structure but without the dimethyl substitution.
2-methylcyclohexanecarbaldehyde: Similar structure with a single methyl group substitution.
4-methylcyclohexanecarbaldehyde: Another similar compound with a different methyl group position.
Uniqueness
2-(4,4-dimethylcyclohexyl)propanal is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
1552867-81-8 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.3 |
Purity |
95 |
Origin of Product |
United States |
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